molecular formula C4Br2F3NS B2546801 2,5-Dibromo-4-(trifluoromethyl)thiazole CAS No. 79257-58-2

2,5-Dibromo-4-(trifluoromethyl)thiazole

Cat. No.: B2546801
CAS No.: 79257-58-2
M. Wt: 310.91
InChI Key: DTGZFYCKSVWQQG-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(trifluoromethyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with bromine atoms at positions 2 and 5, and a trifluoromethyl group at position 4. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(trifluoromethyl)thiazole typically involves the bromination of 4-(trifluoromethyl)thiazole. One common method includes the reaction of 4-(trifluoromethyl)thiazole with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an aminothiazole derivative, while oxidation might produce a sulfoxide or sulfone derivative .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(trifluoromethyl)thiazole varies depending on its application:

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromo-4-(trifluoromethyl)thiazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various chemical and biological applications .

Properties

IUPAC Name

2,5-dibromo-4-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2F3NS/c5-2-1(4(7,8)9)10-3(6)11-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZFYCKSVWQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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